1-(Undec-1-en-3-yl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(Undec-1-en-3-yl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors and UV stabilizers. This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Undec-1-en-3-yl)-1H-1,2,3-benzotriazole typically involves the reaction of 1-undecene with 1H-1,2,3-benzotriazole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of advanced catalytic systems and optimized reaction parameters are crucial to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Undec-1-en-3-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzotriazole ring.
Scientific Research Applications
1-(Undec-1-en-3-yl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used as a corrosion inhibitor in various industrial processes and as a UV stabilizer in polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Undec-1-en-3-yl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and proteins. The benzotriazole ring can form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, its ability to absorb UV light makes it an effective UV stabilizer, protecting materials from degradation.
Comparison with Similar Compounds
1H-1,2,3-Benzotriazole: A parent compound with similar properties but lacks the undec-1-en-3-yl group.
2-(Undec-1-en-3-yl)-1H-benzotriazole: A structural isomer with the undec-1-en-3-yl group attached at a different position on the benzotriazole ring.
Uniqueness: 1-(Undec-1-en-3-yl)-1H-1,2,3-benzotriazole is unique due to the specific positioning of the undec-1-en-3-yl group, which imparts distinct chemical and physical properties. This unique structure enhances its effectiveness as a corrosion inhibitor and UV stabilizer compared to its analogs.
Properties
IUPAC Name |
1-undec-1-en-3-ylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-3-5-6-7-8-9-12-15(4-2)20-17-14-11-10-13-16(17)18-19-20/h4,10-11,13-15H,2-3,5-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLVTZJERSNETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C=C)N1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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